

Comparative Mass Spectrometry Fragmentation Analysis: Amino- and Methyl-Substituted Acetophenones

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Compound of Interest

Compound Name: 1-(2-Amino-4-methylphenyl)ethanone

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A detailed examination of the mass spectrometry fragmentation patterns of 2-amino-4-methylacetophenone and its structural isomers, providing valuable insights for researchers in analytical chemistry and drug development.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. The fragmentation pattern of a molecule upon ionization provides a unique fingerprint that can be used for its identification and for the elucidation of its chemical structure. This guide presents a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of amino- and methyl-substituted acetophenones. While a public domain mass spectrum for 2-amino-4-methylacetophenone is not readily available, this guide will compare the fragmentation of its close structural isomers and related compounds to predict its likely fragmentation behavior. The data presented herein is crucial for researchers engaged in the synthesis, identification, and characterization of novel chemical entities.

Comparative Fragmentation Data

The following table summarizes the key mass spectral data for 2-amino-5-methylacetophenone, 2'-aminoacetophenone, and 4'-methylacetophenone. This data is

essential for understanding how the position of the amino and methyl groups influences the fragmentation pathways.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and their Relative Intensities
2-Amino-5-methylacetophenone	149	134 (M-15, loss of CH ₃), 106, 77
2'-Aminoacetophenone	135	120 (M-15, loss of CH ₃), 92, 65
4'-Methylacetophenone	134	119 (M-15, loss of CH ₃ , base peak), 91 (tropylium ion), 65, 43 (acetyl cation)

Predicted Fragmentation of 2-Amino-4-methylacetophenone

Based on the fragmentation patterns of the analogous compounds, the mass spectrum of 2-amino-4-methylacetophenone is anticipated to exhibit the following key features:

- **Molecular Ion (M⁺):** A peak at m/z 149, corresponding to the molecular weight of the compound.
- **Loss of a Methyl Radical (M-15):** A significant peak at m/z 134, resulting from the cleavage of the acetyl methyl group (α -cleavage), which is a common fragmentation pathway for acetophenones.^[1]
- **Formation of a Substituted Tropylium Ion:** A peak around m/z 106 or other characteristic fragments arising from rearrangements and cleavages of the aromatic ring and its substituents.
- **Acetyl Cation:** A peak at m/z 43, corresponding to the [CH₃CO]⁺ ion.^[1]

Experimental Protocols

The following is a generalized experimental protocol for acquiring electron ionization mass spectra of aromatic ketones, based on established methodologies.^{[1][2]}

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.

Gas Chromatography (GC) Conditions:

- Injection Mode: Split or splitless injection of the sample dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

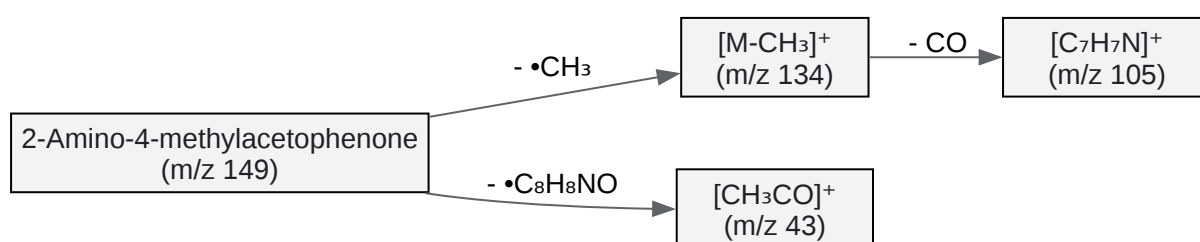
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.
- Scan Speed: 1000 amu/s.

Data Analysis:

The acquired mass spectra are processed to identify the molecular ion and major fragment ions. The relative abundances of these ions are calculated and plotted to generate the mass spectrum.

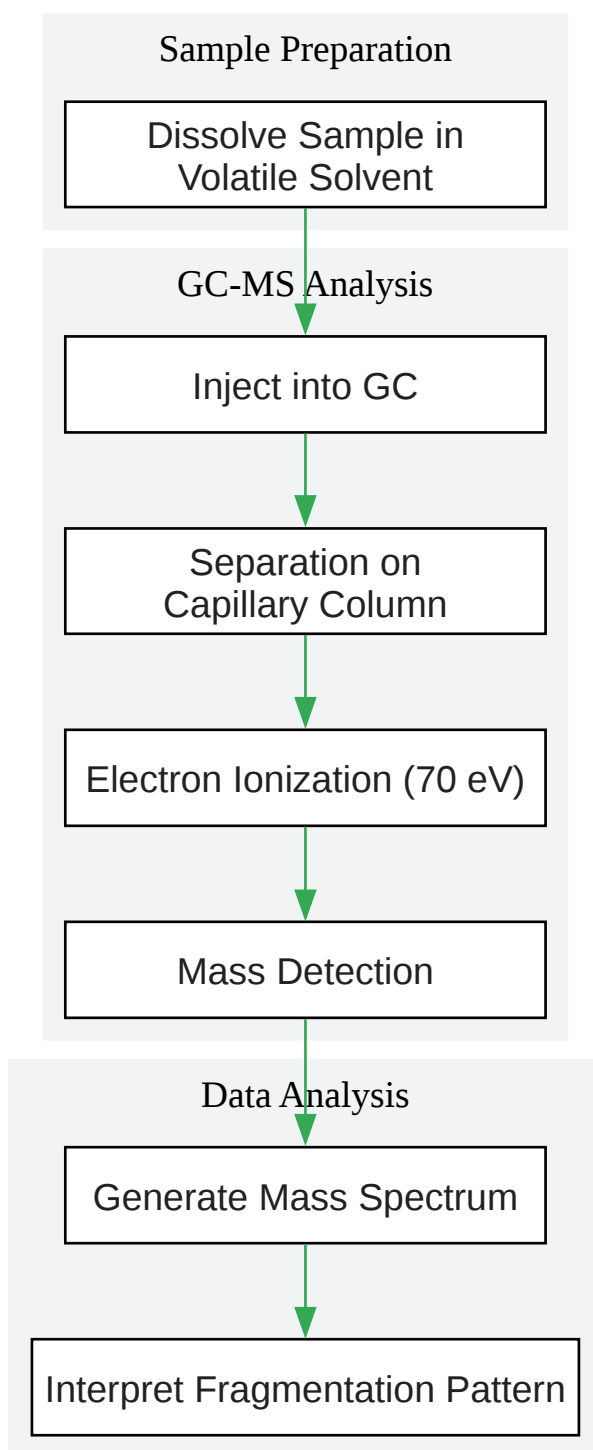
Visualizing Fragmentation and Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of 2-amino-4-methylacetophenone and a typical experimental workflow for its analysis.



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Caption: Predicted fragmentation of 2-amino-4-methylacetophenone.



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Caption: General experimental workflow for GC-MS analysis.

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References

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